5,7-diphenyl[1,3,4]thiadiazolo[3,2-a]pyrimidin-4-ium-2-thiolate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-diphenyl[1,3,4]thiadiazolo[3,2-a]pyrimidin-4-ium-2-thiolate typically involves multi-component reactions. One common method includes the reaction of aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles in the presence of ionic liquids under solvent-free conditions. This approach is often promoted by microwave irradiation, which enhances the reaction rate and yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry, such as solvent-free conditions and the use of microwave irradiation, are likely to be employed to ensure efficient and environmentally friendly synthesis .
Chemical Reactions Analysis
Types of Reactions
5,7-Diphenyl[1,3,4]thiadiazolo[3,2-a]pyrimidin-4-ium-2-thiolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction efficiency .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives .
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other heterocyclic compounds.
Mechanism of Action
The mechanism by which 5,7-diphenyl[1,3,4]thiadiazolo[3,2-a]pyrimidin-4-ium-2-thiolate exerts its effects involves interactions with microbial cell membranes and biofilm structures. The compound disrupts biofilm formation and enhances the susceptibility of microbes to antimicrobial agents. Molecular targets include key enzymes and structural proteins involved in biofilm maintenance .
Comparison with Similar Compounds
Similar Compounds
- 5,7-Dimethyl[1,3,4]thiadiazolo[3,2-a]pyrimidin-4-ium-2-thiolate
- 7-Methyl-5-phenyl[1,3,4]thiadiazolo[3,2-a]pyrimidin-4-ium-2-thiolate
Uniqueness
5,7-Diphenyl[1,3,4]thiadiazolo[3,2-a]pyrimidin-4-ium-2-thiolate stands out due to its specific phenyl substitutions, which enhance its chemical reactivity and biological activity compared to its methyl-substituted counterparts. This unique structure contributes to its superior performance in disrupting biofilms and its potential as a therapeutic agent .
Properties
IUPAC Name |
5,7-diphenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-4-ium-2-thiolate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3S2/c21-17-19-20-15(13-9-5-2-6-10-13)11-14(18-16(20)22-17)12-7-3-1-4-8-12/h1-11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMVFKYNVOFCDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=[N+]3C(=N2)SC(=N3)[S-])C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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